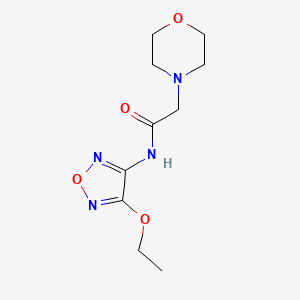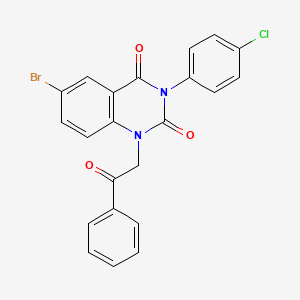
N-benzyl-4-(hydroxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-4-(HYDROXYMETHYL)-6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, a methyl group, and a sulfanylidene group attached to a dihydropyridine ring. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-BENZYL-4-(HYDROXYMETHYL)-6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDINE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of a benzylamine derivative with a dihydropyridine precursor under specific conditions. The reaction typically requires the use of a suitable solvent, such as toluene or trifluorotoluene, and may involve the use of catalysts to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-BENZYL-4-(HYDROXYMETHYL)-6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable chemicals and materials .
Mechanism of Action
The mechanism of action of N-BENZYL-4-(HYDROXYMETHYL)-6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-BENZYL-4-(HYDROXYMETHYL)-6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as N-benzyl-4-methylbenzamide and N-benzyl-4-sulfamoyl-benzamide . These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the sulfanylidene group in N-BENZYL-4-(HYDROXYMETHYL)-6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDINE-3-CARBOXAMIDE makes it unique and may contribute to its distinct biological properties .
Properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-benzyl-4-(hydroxymethyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10-7-12(9-18)13(15(20)17-10)14(19)16-8-11-5-3-2-4-6-11/h2-7,18H,8-9H2,1H3,(H,16,19)(H,17,20) |
InChI Key |
LFVPQCLSGIFXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C(=O)NCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)




![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11049838.png)
![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)
![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)
![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
